9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Description
9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound featuring a benzo-fused azepinone core with a chlorine substituent at position 9. The azepinone ring (a seven-membered lactam) is partially saturated, contributing to its conformational rigidity.
Properties
IUPAC Name |
9-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-5-1-3-7-4-2-6-9(13)12-10(7)8/h1,3,5H,2,4,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEMHEZPFCBIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Cl)NC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline has been reported as a crucial step in the synthesis of related compounds . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where the chlorine atom is replaced by other substituents. Common reagents and conditions used in these reactions include palladium-catalyzed reactions, hydrohalogenation, and other standard organic synthesis techniques. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Biological Activity
9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound characterized by a seven-membered nitrogen-containing ring fused with a benzene ring. Its chemical formula is with a molecular weight of 195.645 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClNO |
| Molecular Weight | 195.645 g/mol |
| LogP | 2.6999 |
| PSA (Polar Surface Area) | 32.59 Ų |
Antioxidant and Neuroprotective Properties
Recent studies have highlighted the antioxidant properties of related compounds in the benzodiazepine class. For instance, derivatives of 1,5-benzodiazepin-2(3H)-ones were evaluated for their ability to combat oxidative stress in neuronal cell lines. These compounds demonstrated significant neuroprotective effects against oxidative stress induced by hydrogen peroxide (H₂O₂), indicating that similar activities may be present in this compound .
Case Studies and Research Findings
-
Neuroprotective Activity :
- A study investigated various benzodiazepine derivatives for neuroprotective effects against oxidative stress. Compounds showed a reduction in intracellular reactive oxygen species (ROS) and improved mitochondrial membrane potential (ΔΨm). Although specific data on this compound is not available, its structural relatives exhibited promising results .
- Antilipidemic Activity :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of chlorine substituents can enhance biological activity by increasing lipophilicity and facilitating interactions with biological targets . The introduction of chlorine at specific positions has been shown to significantly affect the binding affinity to peripheral benzodiazepine receptors (PBR), which are implicated in neuroprotection and anxiolytic effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and its derivatives?
- Methodological Answer : Synthesis typically involves halogenation of precursor benzazepinones followed by cyclization. For example, bromination or chlorination of substituted dihydrobenzoazepinones using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled conditions. Subsequent cyclization may employ palladium catalysts (e.g., Pd/C) in solvents such as dichloromethane . Optimization of reaction parameters (temperature, solvent polarity) is critical for yield and purity. Post-synthesis purification often involves recrystallization or column chromatography .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal.
- 1H-NMR : Identifies aromatic protons (δ 6.8–7.5 ppm), methylene groups in the azepine ring (δ 2.5–3.5 ppm), and carbonyl signals (δ 165–175 ppm for C=O) .
- 13C-NMR : Confirms the carbonyl carbon (≈170 ppm) and chlorine-substituted aromatic carbons.
- Infrared (IR) Spectroscopy : C=O stretching vibrations (≈1650–1700 cm⁻¹) and C-Cl bonds (≈550–600 cm⁻¹) are diagnostic .
Q. What are the key pharmacological targets or biological activities associated with this compound?
- Methodological Answer : While direct data on 9-chloro derivatives is limited, structurally related benzazepinones (e.g., Bz-423) modulate mitochondrial F0F1-ATPase, inducing apoptosis via reactive oxygen species (ROS) signaling . Target validation involves:
- In vitro assays : Mitochondrial membrane potential measurements (JC-1 staining) and caspase-3/7 activation assays.
- Kinase profiling : High-throughput screening against kinase libraries to identify off-target effects.
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding interactions of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates conformational flexibility of the azepine ring and chlorine’s electronic effects on aromatic stacking .
- Docking Studies : Utilizes software like AutoDock Vina to model interactions with targets (e.g., F0F1-ATPase β-subunit). Chlorine’s electronegativity enhances hydrophobic binding in pockets .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
Q. What strategies resolve contradictions in crystallographic data for halogenated benzazepinones?
- Methodological Answer :
- SHELX Refinement : Robust handling of twinning and high-resolution data. The SHELXL module refines positional parameters for chlorine atoms, addressing disorder via PART and SUMP instructions .
- Synchrotron X-ray Diffraction : Enhances resolution for heavy atoms (Cl) and detects weak interactions (C–H···O) in crystal packing .
Q. How does the position of chlorine substitution (e.g., 3-Cl vs. 9-Cl) influence biological activity and stability?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare 3-Cl (Benazepril intermediate) and 9-Cl derivatives. Chlorine at the 9-position may enhance metabolic stability by sterically blocking cytochrome P450 oxidation .
- Accelerated Stability Testing : Expose compounds to heat/humidity (ICH Q1A guidelines) and monitor degradation via HPLC-MS. 9-Cl derivatives show slower hydrolysis of the lactam ring compared to 3-Cl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
